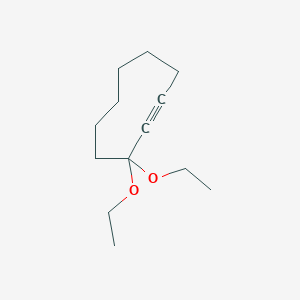
メチルテレフタルニトリル
説明
Methylterephthalonitrile is a chemical compound with the linear formula H3CC6H3(CN)2. It has a molecular weight of 142.16 .
Synthesis Analysis
The synthesis of Methylterephthalonitrile involves multiple steps starting from 2-methylterephthalonitrile and finally terephthalate functional groups were lithiated .
Molecular Structure Analysis
The molecular structure of Methylterephthalonitrile is represented by the formula C9H6N2 .
Physical And Chemical Properties Analysis
Methylterephthalonitrile is a solid substance with a melting point of 149-151 °C (lit.) . It has a molecular weight of 142.16 and a density of 1.1±0.1 g/cm3 .
科学的研究の応用
メチルテレフタルニトリル: 科学研究における応用の包括的な分析: メチルテレフタルニトリルは、そのユニークな特性により、さまざまな科学研究分野で注目を集めている化合物です。以下は、6つの異なる分野におけるその応用に関する詳細な分析です。
高性能フタロニトリル樹脂
メチルテレフタルニトリルは、フタロニトリル樹脂の合成におけるモノマーとして役立ちます。これらの樹脂は、その優れた熱安定性と機械的特性で知られています。 これらの樹脂は、低誘電損失、高密度架橋ネットワーク、多環芳香族構造により、電子工学分野で高性能電子用途に適しています .
先進材料合成
この化合物は、高密度架橋ネットワークを形成する能力が、高い熱安定性を必要とする材料の生成に活用されています。 これは、極端な温度にさらされる環境や、耐久性の高い材料を必要とする用途に使用するための理想的な候補となります .
ポリマー電極材料
エネルギー貯蔵の分野では、メチルテレフタルニトリルは、ポリマー電極材料の前駆体として研究されています。 これらの材料は、アルカリ金属イオン二次電池の開発において重要であり、電池性能と寿命を向上させる電極成分として役立っています .
有機レドックスポリマー
この化合物の化学構造により、有機レドックスポリマーの一部になることができます。 これらのポリマーは、特にエネルギー変換と貯蔵システムに関連する電気化学的用途において重要です .
低誘電材料
メチルテレフタルニトリル系樹脂は、その低誘電特性により、センサーや絶縁体など、電気的干渉を最小限に抑える必要がある用途に適しています .
航空宇宙用途
メチルテレフタルニトリルから得られるフタロニトリル樹脂の高い耐熱性と機械的強度により、航空宇宙部品への使用が検討されています。 これらの部品は、厳しい条件下でも、完全性を維持し、性能を発揮する必要があります .
Safety and Hazards
Methylterephthalonitrile is classified under GHS07. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
特性
IUPAC Name |
2-methylbenzene-1,4-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c1-7-4-8(5-10)2-3-9(7)6-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXAVMZSVIODSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439515 | |
| Record name | 2-methylterephthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55984-93-5 | |
| Record name | 2-methylterephthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylyterephthalonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main products obtained from the α-bromination of 2,5-dimethylterephthalonitrile, and how does the reaction time influence their yields?
A1: The α-bromination of 2,5-dimethylterephthalonitrile (DMT) using N-bromosuccinimide (NBS) yields four main products:
Q2: How are the different α-brominated 2,5-dimethylterephthalonitrile derivatives characterized?
A2: Researchers employed a combination of analytical techniques to characterize the α-brominated DMT derivatives:
- Nuclear Magnetic Resonance (NMR) spectroscopy: This technique was crucial in elucidating the molecular structures of the different bromination products. [, ]
- Mass Spectrometry (MS): MS analysis provided information about the molecular weight of each derivative, further confirming their identities. []
- Chromatography: Column chromatography, specifically using C18-RP absorbent and a methanol/water (70:30) mobile phase, effectively separated the reaction mixture, allowing for the isolation and purification of individual brominated products. [] This separation facilitated subsequent characterization by NMR and MS.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]-acetonitrile](/img/structure/B180628.png)










![2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B180656.png)
